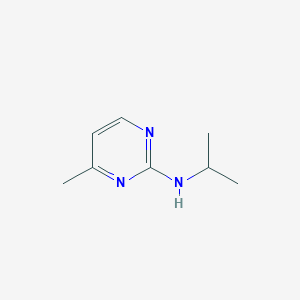

N-Isopropyl-4-methylpyrimidin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-N-propan-2-ylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-6(2)10-8-9-5-4-7(3)11-8/h4-6H,1-3H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIUFGAGHUBZOGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-Isopropyl-4-methylpyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Isopropyl-4-methylpyrimidin-2-amine is a substituted pyrimidine derivative with significant potential as a versatile building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of a reliable synthetic pathway to this compound, focusing on the nucleophilic aromatic substitution of 2-chloro-4-methylpyrimidine with isopropylamine. It offers a detailed, step-by-step experimental protocol, an exploration of the underlying reaction mechanism, and a thorough guide to the structural characterization of the final product using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document is intended to serve as a practical resource for researchers engaged in the synthesis and application of novel heterocyclic compounds.

Introduction and Significance

Substituted pyrimidines are a cornerstone of modern chemical and pharmaceutical research. Their prevalence in biologically active molecules, from approved therapeutics to agrochemicals, underscores the importance of efficient and well-characterized synthetic routes to novel derivatives. This compound (CAS No. 1341073-92-4) is one such derivative, featuring a secondary amine substituent that can serve as a key pharmacophore or a handle for further chemical elaboration.[1] The strategic combination of the pyrimidine core with an isopropylamino group makes it an attractive intermediate for developing kinase inhibitors, receptor antagonists, and other targeted therapeutic agents.

This guide moves beyond a simple recitation of steps to provide a senior scientist's perspective on the synthesis, emphasizing the rationale behind procedural choices and the importance of rigorous analytical validation to ensure the integrity of the final compound.

Synthesis of this compound

The most direct and widely applicable method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the reactivity of a halogenated pyrimidine precursor with a primary amine.

Retrosynthetic Analysis and Pathway Rationale

The target molecule can be disconnected at the C-N bond between the pyrimidine ring and the isopropylamino group. This retrosynthetic step points to two key starting materials: an electrophilic pyrimidine core and a nucleophilic amine. The most logical precursors are 2-chloro-4-methylpyrimidine and isopropylamine .

The chlorine atom at the C2 position of the pyrimidine ring is highly activated towards nucleophilic attack due to the electron-withdrawing effects of the two ring nitrogen atoms. Isopropylamine serves as a potent, albeit sterically hindered, nucleophile. A non-nucleophilic base is typically required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

Synthetic Workflow Diagram

The overall process, from starting materials to the purified product, is illustrated below.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure. Researchers should adapt scales and conditions based on their specific laboratory setup and safety protocols.

Materials:

-

2-Chloro-4-methylpyrimidine (1.0 eq)[2]

-

Isopropylamine (2.0 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

Ethanol (EtOH), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-4-methylpyrimidine (1.0 eq) and anhydrous ethanol to create a ~0.5 M solution.

-

Reagent Addition: Add triethylamine (1.5 eq) to the stirring solution. Subsequently, add isopropylamine (2.0 eq) dropwise. The excess isopropylamine helps to drive the reaction to completion.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (2-chloro-4-methylpyrimidine) is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Resuspend the resulting residue in ethyl acetate and water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining HCl) and brine.

-

-

Isolation of Crude Product: Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient system as the eluent, to afford this compound as a pure solid or oil.

Structural Characterization and Validation

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic and Physical Data

| Property | Value / Description |

| Molecular Formula | C₈H₁₃N₃ |

| Molecular Weight | 151.21 g/mol |

| CAS Number | 1341073-92-4 |

| Appearance | Typically a white to off-white solid or a pale yellow oil. |

| Purity (Typical) | >95% |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules. The expected chemical shifts (δ) are predicted based on the structure and data from similar compounds.[3]

¹H NMR (Proton NMR) Data (Predicted, in CDCl₃, 400 MHz):

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Pyrimidine H (C6-H) | ~8.15 | Doublet (d) | ~5.2 | 1H |

| Pyrimidine H (C5-H) | ~6.40 | Doublet (d) | ~5.2 | 1H |

| NH | ~5.0 (broad) | Singlet (s) | - | 1H |

| Isopropyl CH | ~4.25 | Septet (sept) | ~6.6 | 1H |

| Pyrimidine CH₃ | ~2.40 | Singlet (s) | - | 3H |

| Isopropyl CH₃ | ~1.25 | Doublet (d) | ~6.6 | 6H |

-

Interpretation: The two doublets in the aromatic region are characteristic of the adjacent protons on the pyrimidine ring. The septet and the corresponding 6H doublet are the classic signature of an isopropyl group. The broad singlet for the N-H proton is typical and its position can vary.

¹³C NMR (Carbon NMR) Data (Predicted, in CDCl₃, 100 MHz):

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Pyrimidine C2 | ~162.0 |

| Pyrimidine C4 | ~167.5 |

| Pyrimidine C6 | ~157.0 |

| Pyrimidine C5 | ~112.0 |

| Isopropyl CH | ~45.0 |

| Pyrimidine CH₃ | ~24.0 |

| Isopropyl CH₃ | ~22.5 |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Technique: Electrospray Ionization (ESI-MS) in positive ion mode is typically used.

-

Expected Molecular Ion Peak [M+H]⁺: 152.12 (Calculated for C₈H₁₄N₃⁺)

Safety and Handling

-

Starting Materials: 2-Chloro-4-methylpyrimidine is harmful if swallowed and causes skin and eye irritation.[2] Isopropylamine is a flammable and corrosive liquid.

-

Product: this compound should be handled with care. Assume it is an irritant.

-

Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.

Conclusion

This guide has detailed a robust and reliable method for the synthesis of this compound via nucleophilic aromatic substitution. The provided experimental protocol, coupled with a comprehensive characterization framework, offers researchers a validated pathway to access this valuable chemical intermediate. The successful synthesis and purification, confirmed by NMR and MS data, provide a solid foundation for its application in drug discovery and materials science research.

References

An In-depth Technical Guide to the Physicochemical Properties of N-Isopropyl-4-methylpyrimidin-2-amine

Introduction

N-Isopropyl-4-methylpyrimidin-2-amine is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutic agents, owing to its presence in nucleobases and its ability to participate in various biological interactions. The N-isopropyl and 4-methyl substitutions on the pyrimidine ring of this particular molecule modulate its steric and electronic properties, which in turn influence its pharmacokinetic and pharmacodynamic profiles.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, intended for researchers, scientists, and professionals in drug development. The document outlines the theoretical and practical aspects of this compound's characteristics, offering insights into its molecular behavior and analytical characterization. While experimentally determined data for this specific molecule is limited in publicly accessible literature, this guide synthesizes predicted data, information from analogous structures, and established analytical methodologies to provide a robust scientific resource.

Chemical Identity and Molecular Structure

A foundational understanding of a compound begins with its precise chemical identity. This compound is systematically named, and its structure is defined by the connectivity of its constituent atoms.

-

IUPAC Name: this compound

-

Chemical Structure:

Physicochemical Properties: A Tabulated Summary

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems. These parameters are essential for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing appropriate formulation and analytical strategies. The following table summarizes the key physicochemical properties of this compound. It is important to note that much of the available quantitative data is based on computational predictions and should be validated experimentally.

| Property | Value/Range | Significance in Drug Development |

| Melting Point | Not available (likely a low melting solid or liquid) | Influences solubility, dissolution rate, and formulation design. |

| Boiling Point | 251.6 ± 33.0 °C (Predicted)[1] | Affects purification methods (e.g., distillation) and stability at high temperatures. |

| Density | 1.042 ± 0.06 g/cm³ (Predicted)[1] | Useful for formulation calculations and understanding of molecular packing. |

| pKa | 4.30 ± 0.10 (Predicted)[1] | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |

| logP (Octanol/Water Partition Coefficient) | Not available (Estimated to be in the range of 1.5 - 2.5) | A key indicator of lipophilicity, which affects membrane permeability and metabolic stability. |

| Water Solubility | Not available (Predicted to be sparingly soluble) | Crucial for bioavailability and the feasibility of aqueous formulations. |

Experimental Protocols for Physicochemical Characterization

To provide a practical framework for researchers, this section details the experimental methodologies for determining the key physicochemical properties of this compound. The causality behind experimental choices is emphasized to ensure a robust and self-validating approach.

Determination of Melting and Boiling Points

The thermal properties of a compound are fundamental to its characterization.

Workflow for Thermal Analysis:

References

An In-depth Technical Guide to N-Isopropyl-4-methylpyrimidin-2-amine (CAS 1341073-92-4)

A Note to the Reader: Comprehensive searches for detailed technical and scientific information regarding N-Isopropyl-4-methylpyrimidin-2-amine (CAS 1341073-92-4) have revealed a significant scarcity of publicly available data. While this guide aims to provide a foundational understanding based on general chemical principles and information on related compounds, it is crucial to note that specific experimental protocols, in-depth mechanistic studies, and extensive biological data for this particular molecule are not readily found in peer-reviewed literature or patents. Much of the available information pertains to the similarly named but structurally distinct compound, 2-Isopropyl-4-methylpyridin-3-amine, a known intermediate in the synthesis of KRAS G12C inhibitors. Researchers should exercise caution and verify any extrapolated information through experimental validation.

Introduction and Chemical Identity

This compound is a substituted pyrimidine derivative. The pyrimidine ring is a fundamental heterocyclic scaffold found in numerous biologically active compounds, including nucleic acids and various pharmaceuticals. The presence of an isopropylamino group at the 2-position and a methyl group at the 4-position defines its unique chemical structure and potential for further chemical modifications.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1341073-92-4 | [1] |

| Molecular Formula | C₈H₁₃N₃ | [1] |

| Molecular Weight | 151.21 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CC1=CC=NC(=N1)NC(C)C | |

| InChI Key | JIUFGAGHUBZOGU-UHFFFAOYSA-N | [1] |

Potential Synthesis Strategies

While a specific, experimentally validated synthesis protocol for this compound is not detailed in the available literature, a plausible synthetic route can be conceptualized based on established pyrimidine chemistry. A common and effective method for the synthesis of 2-aminopyrimidines is the nucleophilic aromatic substitution (SNAr) of a suitable pyrimidine precursor.

Conceptual Synthetic Workflow

A likely synthetic pathway would involve the reaction of a 2-halo-4-methylpyrimidine with isopropylamine. The halogen atom at the 2-position of the pyrimidine ring is activated towards nucleophilic attack by the amine.

Caption: Conceptual workflow for the synthesis of this compound.

Postulated Experimental Protocol

Disclaimer: The following protocol is a generalized representation and has not been experimentally validated for this specific compound. It should be adapted and optimized by qualified researchers.

-

Reaction Setup: To a solution of 2-chloro-4-methylpyrimidine (1.0 eq) in a suitable aprotic polar solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF), add isopropylamine (1.5 - 2.0 eq).

-

Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 - 3.0 eq), to scavenge the hydrochloric acid byproduct.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The reaction progress should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Causality Behind Experimental Choices:

-

Solvent: Aprotic polar solvents like NMP or DMF are chosen for their ability to dissolve the reactants and facilitate the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex).

-

Base: A non-nucleophilic base like DIPEA is used to prevent competition with the isopropylamine nucleophile in reacting with the starting material.

-

Excess Reagents: An excess of isopropylamine and base is often used to drive the reaction to completion.

-

Temperature: Elevated temperatures are typically required to overcome the activation energy of the SNAr reaction on the electron-deficient pyrimidine ring.

Analytical Characterization

To confirm the identity and purity of synthesized this compound, a combination of spectroscopic techniques would be essential.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the isopropyl group (a septet and a doublet), the methyl group on the pyrimidine ring (a singlet), and the aromatic protons on the pyrimidine ring. The NH proton may appear as a broad singlet. |

| ¹³C NMR | Resonances for the carbons of the isopropyl group, the methyl group, and the pyrimidine ring. |

| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight (151.21 g/mol ). |

| Purity (HPLC) | A single major peak indicating the purity of the compound. |

Potential Applications and Future Directions

Given the prevalence of the aminopyrimidine scaffold in medicinal chemistry, this compound could serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its structural features suggest it could be explored in the development of kinase inhibitors, GPCR modulators, or other targeted therapies.

However, without specific biological data, any discussion of its mechanism of action or therapeutic potential remains purely speculative. The immediate and most critical next step for researchers interested in this compound is to perform foundational biological screening to identify any potential bioactivity.

Conclusion

This compound is a chemical entity with potential for further exploration in drug discovery and development. This guide has provided a speculative, yet chemically reasonable, framework for its synthesis and characterization. It is imperative that future research endeavors focus on the experimental validation of these methods and a thorough investigation of the compound's biological properties to unlock its full potential. The scientific community eagerly awaits published data that will illuminate the true utility of this intriguing molecule.

References

The Ascendant Therapeutic Potential of N-Isopropyl-4-methylpyrimidin-2-amine Derivatives: A Technical Guide for Drug Discovery

Foreword: A New Frontier in Targeted Therapy

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, integral to the architecture of numerous therapeutic agents. Among its vast and varied derivatives, the N-Isopropyl-4-methylpyrimidin-2-amine series has emerged as a particularly promising class of compounds, demonstrating significant potential in the realm of targeted cancer therapy. This guide provides an in-depth exploration of the biological activities of these derivatives, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, mechanisms of action, and preclinical efficacy of these molecules, with a focus on their role as potent kinase inhibitors.

The this compound Core: A Privileged Scaffold

The this compound core structure is a testament to the power of nuanced molecular design. The strategic placement of the isopropyl and methyl groups on the pyrimidine ring creates a unique electronic and steric profile, rendering it an ideal candidate for interaction with the ATP-binding pockets of various protein kinases. This inherent affinity has positioned these derivatives as compelling leads in the development of targeted anticancer agents.

Anticancer Activity: A Multi-pronged Assault on Malignancy

The primary therapeutic promise of this compound derivatives lies in their potent anticancer properties. This activity is not monolithic; rather, it stems from the inhibition of multiple key regulators of cell cycle progression and proliferation.

Inhibition of Polo-Like Kinase 4 (PLK4): Disrupting Centriole Duplication

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, a critical process for the formation of the mitotic spindle and the faithful segregation of chromosomes during cell division.[1] Dysregulation of PLK4 is a hallmark of many cancers, leading to aneuploidy and genomic instability.[1] this compound derivatives have been identified as potent inhibitors of PLK4, offering a targeted approach to disrupt the reproductive machinery of cancer cells.[1][2]

Mechanism of Action: These derivatives act as ATP-competitive inhibitors, binding to the kinase domain of PLK4 and preventing its catalytic activity. This inhibition leads to a failure in centriole duplication, resulting in mitotic arrest and, ultimately, apoptotic cell death in cancer cells that are often highly dependent on elevated PLK4 activity.[3][4]

Signaling Pathway:

Caption: Inhibition of PLK4 by this compound derivatives.

Inhibition of Cyclin-Dependent Kinases (CDKs): Halting the Cell Cycle Engine

Cyclin-dependent kinases (CDKs) are a family of protein kinases that are fundamental to the regulation of the cell cycle.[5] The aberrant activity of CDKs is a common driver of uncontrolled cell proliferation in cancer.[5] Specific this compound derivatives have demonstrated potent inhibitory activity against several CDKs, including CDK1, CDK2, CDK4, CDK8, and CDK9.[5][6]

Mechanism of Action: By binding to the ATP-binding site of CDKs, these compounds prevent the phosphorylation of key substrates, such as the retinoblastoma protein (Rb). This leads to a cell cycle arrest, typically at the G1/S or G2/M checkpoints, thereby inhibiting tumor growth. The inhibition of multiple CDKs can lead to a broader and more durable antitumor response.[5][7]

Signaling Pathway:

Caption: CDK4/6 inhibition leading to G1 cell cycle arrest.

Quantitative Analysis of Biological Activity

The potency of this compound derivatives has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the efficacy of these compounds.

| Compound ID | Target Kinase | IC50 (µM) | Cancer Cell Line | IC50 (µM) | Reference |

| 8h | PLK4 | 0.0067 | MCF-7 (Breast) | <0.05 | [1] |

| 3c | CDK4/6 | 0.00071 / 0.0011 | MCF-7 (Breast) | Not specified | [8] |

| 37d | CDK1, 2, 4, 8, 9 | Potent inhibitor | Multiple Hematological Malignancies | Not specified | [5] |

| 28 | USP1/UAF1 | 0.180 | Non-small cell lung cancer | Not specified | [9] |

| 3a | Not specified | Not specified | A549 (Lung) | 5.988 | [10] |

| 6 | Topoisomerase II | 6.9 | MCF-7 (Breast) | 11.7 | |

| 4d | Not specified | Not specified | MDA-MB-231 (Breast) | 35.1 |

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of this compound Derivatives

A common synthetic route involves the condensation of an appropriately substituted guanidine with a β-dicarbonyl compound.

Workflow:

Caption: General synthetic workflow for this compound derivatives.

Step-by-Step Methodology:

-

Synthesis of 2-Isopropylamino-4-methyl-6-hydroxypyrimidine:

-

Dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

-

To this solution, add isopropylguanidine hydrochloride and ethyl acetoacetate.

-

Reflux the mixture for several hours.

-

Cool the reaction mixture and neutralize with an appropriate acid (e.g., acetic acid).

-

Collect the precipitated product by filtration, wash with water, and dry.[11]

-

-

Chlorination:

-

Treat the hydroxypyrimidine intermediate with a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

Heat the mixture to effect the conversion of the hydroxyl group to a chlorine atom.

-

Carefully quench the reaction with ice water and neutralize to precipitate the chlorinated intermediate.

-

Purify the product by recrystallization or column chromatography.

-

-

Functionalization via Coupling Reactions:

-

The 2-chloro-N-isopropyl-4-methylpyrimidin-amine can be further functionalized using palladium-catalyzed cross-coupling reactions.

-

For example, a Suzuki coupling with a boronic acid or a Buchwald-Hartwig amination with an amine can be employed to introduce various substituents at the 2-position.[12]

-

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Step-by-Step Methodology:

-

Prepare a reaction buffer containing the kinase, a substrate peptide, and ATP.

-

Add varying concentrations of the this compound derivative to the reaction mixture.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactive labeling (³²P-ATP), fluorescence-based assays, or luminescence-based assays that measure ATP consumption.

-

Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Cell-Based Antiproliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to assess the cytotoxic or cytostatic effects of a compound.

Step-by-Step Methodology:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the this compound derivative and incubate for a specified period (e.g., 48-72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Other Biological Activities: A Focused Approach

While the primary focus of research on this compound derivatives has been on their anticancer properties, the broader pyrimidine class of compounds has been investigated for a range of other biological activities, including antiviral and antibacterial effects. However, at present, there is a lack of substantial evidence in the peer-reviewed literature to suggest significant antiviral or antibacterial activity specifically for the this compound series. This underscores the highly targeted nature of their current development towards oncology applications.

Conclusion and Future Directions

The this compound derivatives represent a compelling and versatile scaffold for the development of targeted anticancer therapeutics. Their ability to potently inhibit key kinases such as PLK4 and various CDKs provides a strong rationale for their continued investigation. The data presented in this guide highlight their significant potential in preclinical models.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to enhance their in vivo efficacy and safety profiles. Further exploration of their activity against a broader panel of kinases and cancer cell lines may uncover new therapeutic opportunities. The development of more specific and potent inhibitors within this class holds the promise of delivering novel and effective treatments for a range of malignancies.

References

- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of N-(4-(3-isopropyl-2-methyl-2 H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Molecular modeling studies to characterize N-phenylpyrimidin-2-amine selectivity for CDK2 and CDK4 through 3D-QSAR and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. US5519140A - Process for the manufacture of 2-isopropyl-4-methyl-6-hydroxypyrimine - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to Investigating the Mechanism of Action of N-Isopropyl-4-methylpyrimidin-2-amine

Preamble: Charting a Course into the Unknown

In the landscape of contemporary drug discovery, the pyrimidine scaffold stands as a cornerstone of targeted therapies, particularly in oncology. Its versatile structure has given rise to a multitude of kinase inhibitors that have reshaped treatment paradigms. Within this promising chemical space lies N-Isopropyl-4-methylpyrimidin-2-amine, a compound of interest whose biological activity and mechanism of action remain to be fully elucidated. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive, technically-grounded framework for the systematic investigation of this molecule. We will proceed from a well-reasoned hypothesis, informed by the activities of structurally analogous compounds, to a multi-phased experimental plan designed to unravel its molecular mechanism and therapeutic potential. Our approach is rooted in scientific integrity, ensuring that each experimental stage is self-validating and contributes to a cohesive and trustworthy body of evidence.

Part 1: Foundational Hypothesis and Strategic Overview

The Pyrimidine Core: A Privileged Scaffold in Kinase Inhibition

The 2-aminopyrimidine moiety is a recurring motif in a significant number of approved and investigational kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it an ideal starting point for the design of potent and selective inhibitors. Numerous publications have detailed the successful development of pyrimidine-based drugs targeting a range of kinases, including Cyclin-Dependent Kinases (CDKs), which are fundamental regulators of the cell cycle. The dysregulation of CDK activity is a hallmark of cancer, making them a prime target for therapeutic intervention. For instance, complex pyrimidine derivatives have been shown to act as multi-CDK inhibitors, inducing cell cycle arrest and apoptosis in hematological malignancies[1][2].

Hypothesized Mechanism of Action: A Kinase Inhibitor Targeting Cell Cycle Progression

Given the structural features of this compound, and the established precedent of the 2-aminopyrimidine scaffold, we hypothesize that this compound functions as an inhibitor of one or more protein kinases, with a high probability of targeting kinases involved in cell cycle control, such as CDKs. This hypothesis forms the central axis of our investigative strategy. We postulate that by inhibiting a key cell cycle kinase, this compound will induce cell cycle arrest and subsequently trigger apoptosis in cancer cells.

A Phased Investigational Workflow

To rigorously test our hypothesis, we will employ a phased approach, moving from broad, unbiased screening to focused, mechanism-defining assays.

Caption: Phased investigational workflow for elucidating the mechanism of action.

Part 2: Phase 1 - In Vitro Target Identification and Validation

The primary objective of this phase is to ascertain whether this compound directly interacts with and inhibits protein kinases and to identify its primary targets.

Experiment 1: Broad Kinase Panel Screening

Rationale: An initial broad screen against a diverse panel of kinases is the most efficient method to identify potential primary targets and to assess the selectivity of the compound. This unbiased approach prevents premature focus on a single kinase family and provides a comprehensive overview of the compound's kinome-wide activity.

Protocol:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Assay Panel: Utilize a commercial kinase screening service (e.g., Eurofins KinaseProfiler™, Reaction Biology KinomeScan™) that offers a panel of at least 250-400 purified human kinases.

-

Screening Concentration: Perform the initial screen at a single, high concentration of the compound (e.g., 10 µM) to maximize the chances of detecting inhibitory activity.

-

Assay Principle: The specific assay technology will depend on the service provider but is typically based on measuring the remaining kinase activity after incubation with the compound. This is often done using radiometric methods (e.g., ³³P-ATP incorporation) or fluorescence-based assays.

-

Data Analysis: The primary output will be the percent inhibition of each kinase relative to a vehicle (DMSO) control. A common threshold for identifying a "hit" is >50% inhibition.

Experiment 2: Dose-Response and IC₅₀ Determination for 'Hit' Kinases

Rationale: For any kinases identified as "hits" in the initial screen, it is crucial to determine their potency of inhibition. This is achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀). This quantitative measure is essential for ranking the potency of the compound against different targets and for guiding the design of subsequent cellular assays.

Protocol:

-

Kinase Selection: Select all kinases that showed >50% inhibition in the primary screen.

-

Compound Dilution Series: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a top concentration of 100 µM.

-

Kinase Assay: Perform the kinase assays for each selected target using the serial dilution of the compound. Ensure that the ATP concentration in the assay is at or near the Km value for each respective kinase to allow for an accurate determination of competitive inhibition.

-

Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each kinase.

| Target Kinase | Hypothetical IC₅₀ (nM) | Selectivity Fold (vs. CDK2) |

| CDK2/CycA | 50 | 1 |

| CDK1/CycB | 150 | 3 |

| CDK4/CycD1 | 800 | 16 |

| GSK3β | 2,500 | 50 |

| PIM1 | >10,000 | >200 |

Experiment 3: Mechanism of Inhibition (MOI) Studies

Rationale: To further characterize the interaction between this compound and its primary kinase target(s), it is important to determine the mechanism of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive). This information provides deeper insight into how the compound interacts with the kinase and is valuable for any future lead optimization efforts.

Protocol:

-

Kinase and Substrate: Use the most potently inhibited kinase (e.g., CDK2/CycA from the hypothetical data above) and its corresponding substrate.

-

Experimental Design: Perform the kinase assay with varying concentrations of both the compound and ATP. A matrix of conditions should be set up where the compound concentration is varied at several fixed ATP concentrations.

-

Data Analysis: Analyze the data using double-reciprocal plots (Lineweaver-Burk plots).

-

ATP-competitive: The lines on the plot will intersect on the y-axis.

-

Non-competitive: The lines will intersect on the x-axis.

-

Uncompetitive: The lines will be parallel.

-

Part 3: Phase 2 - Cellular Activity and Pathway Analysis

The objective of this phase is to determine if the in vitro kinase inhibition translates into a measurable biological effect in a cellular context.

Experiment 4: Cell Proliferation and Viability Assays

Rationale: The most fundamental cellular effect of a cell cycle kinase inhibitor is the inhibition of cancer cell proliferation. This assay will determine the concentration of this compound required to inhibit the growth of cancer cells (GI₅₀) and to cause cell death (LD₅₀).

Protocol:

-

Cell Line Selection: Choose a panel of cancer cell lines with known dependencies on the primary target kinase(s). For a CDK2 inhibitor, cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) would be appropriate.

-

Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

-

Viability/Proliferation Readout: Use a commercially available assay such as CellTiter-Glo® (Promega) to measure ATP levels as an indicator of cell viability, or a resazurin-based assay to measure metabolic activity.

-

Data Analysis: Plot cell viability against compound concentration and calculate the GI₅₀ and LD₅₀ values.

Experiment 5: Cell Cycle Analysis

Rationale: If the compound inhibits a cell cycle kinase, it is expected to cause an arrest at a specific phase of the cell cycle. This experiment will directly test this hypothesis.

Protocol:

-

Cell Treatment: Treat the selected cancer cell line with this compound at concentrations corresponding to its GI₅₀ and 5x GI₅₀ for 24 hours.

-

Cell Staining: Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye such as propidium iodide (PI).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).

-

Data Analysis: Compare the cell cycle distribution of treated cells to that of vehicle-treated control cells. An accumulation of cells in a specific phase is indicative of cell cycle arrest.

References

An In-depth Technical Guide to the Initial Screening of N-Isopropyl-4-methylpyrimidin-2-amine Analogs

Abstract

The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors. This guide provides a comprehensive, field-proven framework for the initial screening of novel analogs based on the N-Isopropyl-4-methylpyrimidin-2-amine core. Moving beyond a simple recitation of protocols, this document elucidates the strategic rationale behind constructing a multi-tiered screening cascade, from high-throughput biochemical assays to physiologically relevant cell-based models and critical early ADME-Tox profiling. We will detail self-validating experimental designs, explain the causality behind assay selection, and provide actionable protocols for researchers, scientists, and drug development professionals aiming to identify promising lead candidates from a new chemical series.

Introduction: The Rationale for Screening this compound Analogs

This compound represents a lead scaffold with significant potential. The pyrimidine core is a well-established bioisostere for the adenine base of ATP, making it an ideal starting point for competitive inhibitors of ATP-dependent enzymes, most notably protein kinases.[1][2] Protein kinases are a large family of enzymes that play pivotal roles in cellular signal transduction; their dysregulation is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders.[2]

The initial screening phase is the crucible in which a chemical series is tested. Its purpose is not merely to identify the most potent compound but to generate a comprehensive data package that allows for the selection of candidates with the most promising overall profile for further development. A robust screening cascade, as outlined in this guide, is designed to "fail compounds early and cheaply," mitigating the significant financial and temporal risks associated with later-stage drug development attrition.[3] This is achieved by progressively increasing the biological complexity of the assays while simultaneously evaluating drug-like properties.

The Screening Cascade: A Multi-Tiered Strategy for Hit Identification and Validation

A successful screening campaign follows a logical progression from high-capacity, simplified assays to lower-throughput, more complex biological systems. This "funnel" approach efficiently filters a large library of analogs down to a small number of high-quality hits.

Figure 1: The tiered approach of the screening cascade.

Tier 1: Primary High-Throughput Screening (HTS)

Causality: The primary screen must be robust, scalable, and cost-effective to handle a large number of compounds. A biochemical assay is ideal as it directly measures the interaction between the analog and its purified target (e.g., a specific kinase), eliminating the complexities of cell permeability, off-target effects, and metabolism.[1] We select a universal kinase assay that measures the depletion of the co-substrate ATP, as this is a common feature of all kinase reactions.[4]

Recommended Protocol: Luminescence-Based ATP Depletion Assay (e.g., Kinase-Glo®)

This assay format is highly sensitive and has a large dynamic range. It measures the amount of ATP remaining after a kinase reaction; a potent inhibitor will prevent ATP consumption, resulting in a high luminescence signal.[4]

Experimental Protocol:

-

Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution, and ATP solution at 2X final concentration. Reconstitute the Kinase-Glo® reagent according to the manufacturer's protocol (e.g., Promega).

-

Compound Plating: Dispense 50 nL of each analog (from a 10 mM DMSO stock) into a 384-well assay plate using an acoustic dispenser. This yields a final assay concentration of 10 µM. Include columns for controls:

-

Negative Control (0% Inhibition): DMSO only.

-

Positive Control (100% Inhibition): A known, potent inhibitor of the target kinase.

-

-

Kinase/Substrate Addition: Add 5 µL of the 2X kinase/substrate solution to all wells.

-

Reaction Initiation: Add 5 µL of the 2X ATP solution to all wells to start the kinase reaction. Final volume is 10 µL.

-

Incubation: Incubate the plate at room temperature for 1 hour. The exact time should be optimized to ensure the reaction is in the linear range (typically <30% ATP consumption in negative control wells).

-

Detection: Add 10 µL of Kinase-Glo® reagent to all wells. Incubate for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Read luminescence on a plate reader.

-

Data Analysis: Normalize the data using the controls:

-

% Inhibition = 100 * (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive)

-

A Z'-factor should be calculated for the plate to assess assay quality: Z' = 1 - (3*(SD_Negative + SD_Positive)) / |Mean_Negative - Mean_Positive|. A Z' > 0.5 indicates an excellent assay.

-

Tier 2: Potency Determination (Biochemical IC50)

Causality: Analogs that show significant activity (e.g., >50% inhibition) in the primary screen are advanced to determine their potency. An IC50 value (the concentration required to inhibit 50% of the enzyme's activity) is the standard metric for quantifying potency and is essential for building a structure-activity relationship (SAR).

Methodology: The same biochemical assay from Tier 1 is used, but instead of a single concentration, each compound is tested across a range of concentrations (typically an 8- to 10-point, 3-fold serial dilution starting from ~30 µM). The resulting data are plotted on a semi-log graph (Inhibition vs. log[Concentration]) and fitted to a four-parameter logistic equation to derive the IC50 value.

Tier 3: Cell-Based Assays

Causality: A potent biochemical inhibitor is not guaranteed to be effective in a cellular context. The compound must be able to cross the cell membrane, engage its target in the complex intracellular environment, and elicit a desired biological response.[5][6] Cell-based assays provide this crucial, more physiologically relevant validation.

Recommended Assays:

-

Target Engagement: Assays like the NanoBRET™ Target Engagement assay directly measure whether the compound binds to its intended target inside living cells. This is critical to confirm the mechanism of action.[5]

-

Cellular Proliferation/Viability: If the target kinase is involved in cell growth (as is common in oncology), a cell viability assay is a key phenotypic readout.[6] The CellTiter-Glo® Luminescent Cell Viability Assay, which measures intracellular ATP levels as an indicator of metabolic activity, is a robust and widely used method.[7]

Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

-

Cell Plating: Seed a cancer cell line known to be dependent on the target kinase into 384-well plates at a pre-determined optimal density (e.g., 1000 cells/well). Allow cells to adhere overnight.

-

Compound Treatment: Perform a serial dilution of the compounds and add them to the cells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO2).

-

Detection: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's protocol.

-

Data Acquisition: After a brief incubation to stabilize the signal, read luminescence.

-

Data Analysis: Normalize the data to vehicle-treated (DMSO) controls and calculate the GI50 (concentration for 50% growth inhibition).

Figure 2: The logical flow from target binding to a cellular response.

Tier 4: Early ADME-Tox Profiling

Causality: A potent, cell-active compound can still fail if it has poor pharmacokinetic (ADME: Absorption, Distribution, Metabolism, Excretion) or toxicity properties.[3] Early assessment of these parameters is a critical de-risking step.[8][9] It allows the project team to prioritize compounds that are not only potent but also have a higher likelihood of success in vivo.

Recommended Assays:

-

Metabolic Stability: An in vitro assay using human liver microsomes (HLM) to determine how quickly a compound is metabolized by cytochrome P450 enzymes.[9][10] High clearance suggests a short half-life in vivo.

-

Aqueous Solubility: Poor solubility can limit absorption and lead to formulation challenges.

-

Cell Permeability: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method to predict passive diffusion across the intestinal barrier.[8]

-

Cytotoxicity: Assessing toxicity in a non-target cell line (e.g., primary hepatocytes or a non-cancerous cell line like HEK293) helps to identify general cytotoxicity versus on-target anti-proliferative effects.[3][10]

Data Summary and Hit Prioritization

Data from all tiers must be integrated to make informed decisions. A summary table is an effective way to compare the multi-parameter data for the most promising analogs.

Table 1: Hypothetical Screening Data for Lead Analogs

| Compound ID | Biochemical IC50 (nM) | Cell Viability GI50 (nM) | HLM Stability (% remaining @ 1 hr) | PAMPA Permeability (x 10⁻⁶ cm/s) |

|---|---|---|---|---|

| LEAD-001 | 150 | 850 | 75% | 5.2 |

| ANALOG-A | 25 | 120 | 88% | 6.1 |

| ANALOG-B | 350 | >10,000 | 95% | 0.5 |

| ANALOG-C | 15 | 95 | 12% | 7.8 |

Analysis and Prioritization:

-

ANALOG-A: Emerges as the top candidate. It shows a significant improvement in both biochemical and cellular potency over the lead, maintains excellent metabolic stability, and has good permeability.

-

ANALOG-B: Despite its stability, this compound is a clear example of poor translation from biochemical to cellular activity (IC50 << GI50), likely due to its very low permeability. This compound would be deprioritized.

-

ANALOG-C: While being the most potent analog, its extremely poor metabolic stability makes it an unattractive candidate for further development, as it would likely have a very short half-life in vivo.

Conclusion

The initial screening of a new chemical series like the this compound analogs is a systematic, multi-parameter optimization process. The structured cascade presented in this guide—progressing from high-throughput biochemical assays to complex cellular models and early ADME-Tox profiling—provides a robust framework for identifying high-quality hits. By understanding the rationale behind each experimental choice and integrating data from all tiers, drug discovery teams can efficiently triage large compound sets and select candidates with a truly promising balance of potency, cellular efficacy, and drug-like properties for advancement into lead optimization.

References

- 1. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. drugtargetreview.com [drugtargetreview.com]

- 4. promega.co.uk [promega.co.uk]

- 5. reactionbiology.com [reactionbiology.com]

- 6. news-medical.net [news-medical.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. cellgs.com [cellgs.com]

- 9. Drug Discovery: ADME/Toxicity [promega.jp]

- 10. marinbio.com [marinbio.com]

N-Isopropyl-4-methylpyrimidin-2-amine: A Core Scaffold for Modern Kinase Inhibitors

A Technical Guide for Drug Discovery Professionals

Abstract: N-Isopropyl-4-methylpyrimidin-2-amine is a pivotal chemical intermediate that serves as a foundational building block in the discovery and development of targeted therapeutics. Its unique structural motifs—a pyrimidine core for hydrogen bonding, an N-isopropyl group for hydrophobic interactions, and a methyl group for steric influence—position it as a privileged scaffold, particularly in the design of kinase inhibitors. This guide provides a comprehensive technical overview for researchers and drug development scientists, detailing the molecule's physicochemical properties, robust synthetic protocols, and strategic applications in medicinal chemistry. We will explore its role as a hinge-binding fragment in kinase inhibitor design, supported by mechanistic insights, Structure-Activity Relationship (SAR) data, and detailed experimental workflows, establishing its significance as a versatile intermediate in the modern drug discovery pipeline.

Introduction: The Privileged Role of Pyrimidin-2-amine Scaffolds

The pyrimidine ring system is a cornerstone of medicinal chemistry, owing to its presence in nucleic acids and its remarkable versatility as a scaffold for engaging with a multitude of biological targets. Within this class, 2-aminopyrimidine derivatives have emerged as a dominant motif in the design of protein kinase inhibitors. Their efficacy stems from the strategic placement of nitrogen atoms, which act as ideal hydrogen bond acceptors and donors, mimicking the adenine portion of ATP. This allows them to form strong, bidentate hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a highly conserved structural feature that provides a reliable anchor point for inhibitor binding.

This compound (CAS 1341073-92-4) is an exemplar of this scaffold, optimized with specific substituents to enhance its drug-like properties.[1][2] The N-isopropyl group is not merely a placeholder; it is strategically chosen to occupy a hydrophobic pocket adjacent to the hinge, often conferring increased potency and selectivity over smaller alkyl groups.[3] The 4-methyl group can provide a vector for further chemical elaboration or fine-tune the molecule's positioning within the active site. This guide serves to consolidate the essential knowledge surrounding this high-value intermediate, providing a practical framework for its synthesis and application in the development of next-generation targeted therapies.

Section 1: Physicochemical and Spectroscopic Profile

A thorough understanding of the molecule's physical and spectral characteristics is fundamental for its synthesis, purification, and characterization.

Key Properties

The essential identifiers and computed properties for this compound are summarized below.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | Isopropyl-(4-Methyl-pyrimidin-2-yl)-amine |

| CAS Number | 1341073-92-4[1][2] |

| Molecular Formula | C₈H₁₃N₃ |

| Molecular Weight | 151.21 g/mol [1] |

| InChI Key | JIUFGAGHUBZOGU-UHFFFAOYSA-N[1] |

| Canonical SMILES | CC1=CC=NC(=N1)NC(C)C |

Predicted Spectroscopic Signature

While experimental spectra should always be acquired for confirmation, the expected spectroscopic data provides a reliable reference for structural verification. The following predictions are based on established principles of NMR, IR, and Mass Spectrometry.[4]

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~8.2 ppm (d, 1H): Pyrimidine H6 proton, doublet due to coupling with H5.

-

δ ~6.5 ppm (d, 1H): Pyrimidine H5 proton, doublet due to coupling with H6.

-

δ ~5.0 ppm (br s, 1H): N-H proton of the secondary amine, broad signal.

-

δ ~4.2 ppm (sept, 1H): C-H proton of the isopropyl group, split into a septet by the six adjacent methyl protons.

-

δ ~2.4 ppm (s, 3H): Methyl protons at the C4 position of the pyrimidine ring, singlet.

-

δ ~1.2 ppm (d, 6H): Methyl protons of the isopropyl group, doublet due to coupling with the isopropyl C-H.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~162 ppm: C2 of the pyrimidine ring (attached to the amine).

-

δ ~160 ppm: C4 of the pyrimidine ring (attached to the methyl group).

-

δ ~157 ppm: C6 of the pyrimidine ring.

-

δ ~110 ppm: C5 of the pyrimidine ring.

-

δ ~45 ppm: C-H of the isopropyl group.

-

δ ~24 ppm: Methyl carbon at C4.

-

δ ~22 ppm: Methyl carbons of the isopropyl group.

-

-

IR (KBr, cm⁻¹):

-

~3300 cm⁻¹: N-H stretching vibration.

-

~2970 cm⁻¹: C-H stretching (aliphatic).

-

~1600-1550 cm⁻¹: C=N and C=C stretching vibrations of the pyrimidine ring.

-

-

Mass Spectrometry (EI):

-

m/z 151 (M⁺): Molecular ion peak.

-

m/z 136 (M-15): Fragment corresponding to the loss of a methyl radical.

-

Section 2: Synthesis and Reaction Mechanisms

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction, a robust and scalable method in heterocyclic chemistry.

Proposed Synthetic Workflow

The most direct route involves the reaction of a commercially available chloropyrimidine with isopropylamine. This approach is efficient and leverages readily accessible starting materials.

References

A Technical Guide to the Design and Evaluation of Structural Analogs of N-Isopropyl-4-methylpyrimidin-2-amine for Kinase Inhibition

Abstract: The 2-aminopyrimidine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. This guide focuses on N-Isopropyl-4-methylpyrimidin-2-amine as a representative starting point for a drug discovery campaign. While the specific biological activity of this exact molecule is not extensively documented, its structural motifs are prevalent in a class of therapeutics known as kinase inhibitors. This document, therefore, serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of structural analogs of this compound, using Cyclin-Dependent Kinase 2 (CDK2) as a representative and well-validated therapeutic target for cancer.

Introduction: The 2-Aminopyrimidine Scaffold as a Privileged Structure

The pyrimidine ring is a fundamental heterocyclic motif found in the nucleobases of DNA and RNA, making it a molecule of profound biological importance.[1] In medicinal chemistry, the 2-aminopyrimidine substructure is recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets through well-defined hydrogen bonding patterns.[2] This has led to its incorporation into a multitude of drugs, particularly those designed to inhibit protein kinases.[3][4] Kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[5]

The core structure of this compound presents an excellent starting point for a kinase inhibitor discovery program. The 2-amino group can act as a hydrogen bond donor, while the pyrimidine nitrogens can act as hydrogen bond acceptors, a common binding motif in the ATP-binding pocket of kinases. The isopropyl and methyl groups provide handles for synthetic modification to explore steric and hydrophobic interactions within the target.

Given the prevalence of this scaffold in approved kinase inhibitors like Palbociclib and Ribociclib, this guide will use the inhibition of Cyclin-Dependent Kinase 2 (CDK2) as a representative therapeutic objective.[6][7] CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy for cancer therapy.[5] This guide will provide a comprehensive roadmap for designing structural analogs of this compound with the goal of developing potent and selective CDK2 inhibitors.

Design Strategies for Novel Analogs

The design of novel analogs is a multifactorial process aimed at improving potency, selectivity, and pharmacokinetic properties. The following strategies are central to the modification of the this compound core.

Bioisosteric Replacement of the N-Isopropyl Group

The N-isopropyl group occupies a specific region of the kinase ATP-binding pocket. Its size, shape, and lipophilicity are key determinants of binding affinity. Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool for optimizing these interactions.[8]

Causality behind Experimental Choices: The primary goals of bioisosteric replacement here are to modulate potency, selectivity, and metabolic stability. For instance, replacing the isopropyl group with a cyclopropyl moiety can introduce conformational rigidity and potentially improve metabolic stability without drastically altering its size.[9]

Common Bioisosteric Replacements for the Isopropyl Group:

| Group | Rationale | Potential Advantages |

| Cyclopropyl | Similar size, increased rigidity | Improved metabolic stability, potential for enhanced potency |

| tert-Butyl | Increased steric bulk | Probe for larger hydrophobic pockets, may increase potency |

| Trifluoromethyl | Electron-withdrawing, similar size to methyl | Can alter electronics and improve metabolic stability |

| Small heterocycles (e.g., oxetane) | Introduction of polarity | Improved solubility and pharmacokinetic properties[10] |

Scaffold Hopping of the Pyrimidine Core

Scaffold hopping involves replacing the central heterocyclic core with a different scaffold while retaining the key pharmacophoric elements.[11] This strategy is employed to discover novel chemical series with improved properties or to circumvent existing intellectual property.[12]

Causality behind Experimental Choices: The pyrimidine core provides a key hydrogen bonding pattern. A successful scaffold hop will replace it with a heterocycle that can replicate these interactions. This can lead to improved selectivity by engaging with different residues in the kinase hinge region.

Potential Scaffold Hops from Pyrimidine:

| Scaffold | Rationale | Potential Advantages |

| Pyridine | Similar 6-membered aromatic ring | Can alter hydrogen bonding patterns and vector of substituents[13] |

| Pyrazole | 5-membered aromatic ring | Different geometry and electronic properties, potential for novel interactions |

| Indazole | Fused bicyclic system | Explores larger chemical space, can provide additional interaction points[14] |

| Pyrrolo[2,3-d]pyrimidine | Fused bicyclic system | Often used in kinase inhibitors to mimic the purine core of ATP |

graph "Analog_Design_Strategies" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];// Define nodes with specific colors A [label="N-Isopropyl-4-methyl-\npyrimidin-2-amine Core", pos="0,2.5!", fillcolor="#F1F3F4", shape=ellipse]; B [label="Bioisosteric Replacement\n(N-Isopropyl Group)", pos="-3,0!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Scaffold Hopping\n(Pyrimidine Core)", pos="3,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="SAR at C4-Methyl", pos="0,-2.5!", fillcolor="#FBBC05", fontcolor="#202124"];

// Define sub-nodes for examples B1 [label="Cyclopropyl", pos="-4.5,-1.5!", shape=plaintext, fontcolor="#5F6368"]; B2 [label="tert-Butyl", pos="-3,-1.5!", shape=plaintext, fontcolor="#5F6368"]; B3 [label="Oxetane", pos="-1.5,-1.5!", shape=plaintext, fontcolor="#5F6368"];

C1 [label="Pyridine", pos="1.5,-1.5!", shape=plaintext, fontcolor="#5F6368"]; C2 [label="Pyrazole", pos="3,-1.5!", shape=plaintext, fontcolor="#5F6368"]; C3 [label="Indazole", pos="4.5,-1.5!", shape=plaintext, fontcolor="#5F6368"];

D1 [label="H", pos="-1,-4!", shape=plaintext, fontcolor="#5F6368"]; D2 [label="CF3", pos="0,-4!", shape=plaintext, fontcolor="#5F6368"]; D3 [label="Aryl/Heteroaryl", pos="1.5,-4!", shape=plaintext, fontcolor="#5F6368"];

// Connect nodes A -> B [label="Modify\nSubstituent"]; A -> C [label="Modify\nCore"]; A -> D [label="Explore\nSAR"]; B -> B1 [style=dashed, arrowhead=none]; B -> B2 [style=dashed, arrowhead=none]; B -> B3 [style=dashed, arrowhead=none]; C -> C1 [style=dashed, arrowhead=none]; C -> C2 [style=dashed, arrowhead=none]; C -> C3 [style=dashed, arrowhead=none]; D -> D1 [style=dashed, arrowhead=none]; D -> D2 [style=dashed, arrowhead=none]; D -> D3 [style=dashed, arrowhead=none]; }

Caption: Strategies for Analog Design.

Structure-Activity Relationship (SAR) at the C4-Methyl Position

Systematic modification of the 4-methyl group can provide crucial information about the steric and electronic requirements of the binding pocket. This is a fundamental aspect of building a structure-activity relationship (SAR) model.

Causality behind Experimental Choices: Replacing the small methyl group with larger or more complex functionalities can probe for additional binding interactions. For example, introducing an aryl or heteroaryl group at this position could lead to potent inhibitors by accessing adjacent pockets and forming new interactions, a strategy successfully employed in many CDK inhibitors.

Synthetic Methodologies

The synthesis of 2-aminopyrimidine derivatives is well-established. A common and versatile approach involves the condensation of a β-dicarbonyl compound (or its equivalent) with guanidine.[2] For more complex analogs, palladium-catalyzed cross-coupling reactions are indispensable.

General Synthesis of the 2-Aminopyrimidine Core

A straightforward synthesis of the this compound core can be achieved by the condensation of N-isopropylguanidine with acetylacetone.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Bioisostere - Wikipedia [en.wikipedia.org]

- 9. Bioisosterism - Drug Design Org [drugdesign.org]

- 10. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 11. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis of a Sotorasib Analogue Core from N-Isopropyl-4-methylpyrimidin-2-amine

Introduction: Targeting the "Undruggable" KRAS G12C

For decades, the KRAS oncogene was considered an "undruggable" target in oncology, largely due to its picomolar affinity for GTP and the absence of deep hydrophobic pockets for small molecule binding.[1] Mutations in KRAS are drivers in approximately 30% of all human cancers, with the G12C (glycine-to-cysteine) substitution being particularly prevalent in non-small cell lung cancer (NSCLC), colorectal, and pancreatic cancers.[2][3]

The development of covalent inhibitors, such as Sotorasib (AMG 510), marked a paradigm shift. These molecules selectively and irreversibly bind to the mutant cysteine-12 residue, trapping KRAS G12C in its inactive, GDP-bound state.[1] This covalent modification prevents reactivation and subsequent downstream oncogenic signaling through pathways like MAPK and PI3K, ultimately suppressing tumor cell growth.[1][4]

This application note provides a detailed, mechanistically-driven protocol for the synthesis of a key heterocyclic core structure analogous to that found in Sotorasib. The synthesis commences from the readily available starting material, N-Isopropyl-4-methylpyrimidin-2-amine, and proceeds through key transformations including electrophilic halogenation and palladium-catalyzed Suzuki coupling, which are central to the construction of many modern kinase inhibitors.

Overall Synthetic Strategy

The synthetic approach is designed to be robust and modular, allowing for potential derivatization. The strategy hinges on a few key transformations:

-

Electrophilic Bromination: Introduction of a bromine atom at the C5 position of the pyrimidine ring. This step is critical as it installs a handle for subsequent cross-coupling reactions.

-

Suzuki Cross-Coupling: A palladium-catalyzed reaction to form a crucial C-C bond, linking the brominated pyrimidine core to a functionalized phenyl boronic acid derivative. This is a cornerstone reaction in modern medicinal chemistry for constructing biaryl systems.

-

Final Functionalization (Conceptual): While this note focuses on the core's synthesis, the resulting intermediate is primed for further elaboration, such as the introduction of a piperazine moiety and the acrylamide "warhead" necessary for covalent binding to Cys12.[5][6]

The overall workflow is depicted below.

Caption: Synthetic workflow from starting material to the target biaryl core.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Reagents are hazardous and should be handled with care.

Step 1: Synthesis of 5-Bromo-N-isopropyl-4-methylpyrimidin-2-amine (Intermediate 2)

Rationale: This step activates the pyrimidine core for cross-coupling. N-Bromosuccinimide (NBS) is chosen as a mild and selective brominating agent for electron-rich heterocyclic systems. Acetonitrile is a suitable polar aprotic solvent for this transformation.

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| This compound (1 ) | 151.21 | 5.00 g | 33.06 | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 6.48 g | 36.4 | 1.1 |

| Acetonitrile (MeCN) | 41.05 | 100 mL | - | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1 ) (5.00 g, 33.06 mmol).

-

Add acetonitrile (100 mL) and stir until the starting material is fully dissolved.

-

Cool the solution to 0 °C using an ice-water bath.

-

Add N-Bromosuccinimide (NBS) (6.48 g, 36.4 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Scientist's Note: Portion-wise addition of NBS is crucial to control the reaction exotherm and prevent the formation of di-brominated byproducts.

-

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

-

Dissolve the resulting residue in dichloromethane (DCM, 150 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 10-30% ethyl acetate in hexanes) to yield the title compound 2 as a white to off-white solid.

-

Expected Yield: 70-80%

-

QC Check: Confirm product identity via ¹H NMR and Mass Spectrometry. The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound.

Step 2: Synthesis of a Biaryl Pyrimidine Core (Intermediate 3)

Rationale: The Suzuki-Miyaura coupling is a powerful and versatile method for forming C-C bonds. Here, it is used to construct the central biaryl scaffold of the inhibitor. A palladium catalyst, such as Pd(dppf)Cl₂, is highly effective for coupling heteroaryl bromides. A base (e.g., Na₂CO₃) is required to activate the boronic acid for transmetalation.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 5-Bromo-pyrimidine (2 ) | 230.11 | 5.00 g | 21.73 | 1.0 |

| (2-Fluoro-6-hydroxyphenyl)boronic acid | 155.92 | 4.06 g | 26.07 | 1.2 |

| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 887 mg | 1.09 | 0.05 |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 6.91 g | 65.18 | 3.0 |

| 1,4-Dioxane | 88.11 | 80 mL | - | - |

| Water | 18.02 | 20 mL | - | - |

Procedure:

-

To a flame-dried 250 mL Schlenk flask, add 5-Bromo-N-isopropyl-4-methylpyrimidin-2-amine (2 ) (5.00 g, 21.73 mmol), (2-fluoro-6-hydroxyphenyl)boronic acid (4.06 g, 26.07 mmol), and sodium carbonate (6.91 g, 65.18 mmol).

-

Evacuate and backfill the flask with argon gas three times.

-

Scientist's Note: An inert atmosphere is critical. Oxygen can oxidize the Pd(0) active catalyst, leading to lower yields and catalyst decomposition.

-

-

Add 1,4-dioxane (80 mL) and water (20 mL) via syringe. The use of degassed solvents is highly recommended.

-

Add Pd(dppf)Cl₂·CH₂Cl₂ (887 mg, 1.09 mmol) to the flask under a positive flow of argon.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.

-

Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate (150 mL) and water (50 mL). Separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 20-50% ethyl acetate in hexanes) to afford the biaryl pyrimidine core 3 .

-

Expected Yield: 65-75%

-

QC Check: Confirm product identity via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the bromine isotopic pattern and the appearance of signals corresponding to the new aryl group are key indicators.

Conclusion and Next Steps

This application note details a reliable, two-step synthesis of a key biaryl pyrimidine intermediate, a core structure found in the potent KRAS G12C inhibitor Sotorasib. The protocols are optimized for yield and purity, with specific attention to the mechanistic rationale behind critical steps and reaction conditions.

The synthesized intermediate (3 ) is a valuable platform for further drug discovery efforts. Subsequent synthetic steps would typically involve a nucleophilic aromatic substitution (SNAr) to install a substituted piperazine, followed by Boc-deprotection and final acylation with acryloyl chloride to install the covalent warhead.[5][7] The modularity of this route allows for the synthesis of a library of analogues to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.

References

- 1. benchchem.com [benchchem.com]

- 2. Revealing the mechanism of action of a first-in-class covalent inhibitor of KRASG12C (ON) and other functional properties of oncogenic KRAS by 31P NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2024229442A1 - Pyrido[4,3-d]pyrimidine derivatives as mutant kras g12c inhibitors for the treatment of cancer - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Commercial Process for the Synthesis of Anti-Cancer Drug Sotorasib - ChemistryViews [chemistryviews.org]

- 7. m.youtube.com [m.youtube.com]

Application Note: A Robust Buchwald-Hartwig Amination Protocol for the Synthesis of N-Isopropyl-4-methylpyrimidin-2-amine

Abstract

This application note provides a detailed and optimized protocol for the synthesis of N-Isopropyl-4-methylpyrimidin-2-amine via a palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the efficient formation of C-N bonds. The described methodology employs a state-of-the-art (G3)-XPhos-Pd precatalyst, known for its high reactivity and broad substrate scope, particularly with challenging heteroaromatic chlorides. We will delve into the rationale behind the selection of each reaction component, offer a step-by-step experimental guide, and provide a comprehensive troubleshooting section to ensure reproducible and high-yielding results for researchers in synthetic and medicinal chemistry.

Introduction and Reaction Scheme